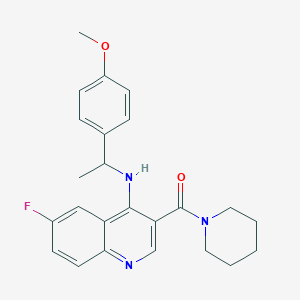

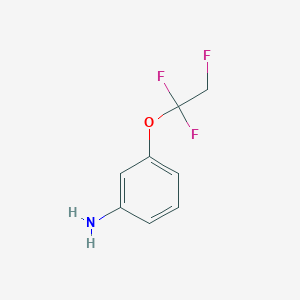

(6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a quinoline derivative, which is a class of nitrogen-containing bicyclic compounds . Quinoline derivatives are widely used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are known for their antimicrobial properties and their ability to inhibit bacterial DNA-gyrase .

Synthesis Analysis

The synthesis of similar compounds involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times . Another synthetic approach to the quinolone system involves structural modifications by incorporating substituents into 1–8 positions or by means of annelation .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a nitrogen-containing bicyclic compound . Structural modification of the quinolone skeleton by incorporating fluorine atoms at C-6 and other positions of the benzene ring has resulted in a remarkable improvement of antimicrobial properties .Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions during their synthesis. For instance, a facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . The physical and chemical properties of quinoline derivatives can vary based on the specific substituents and modifications in their structure .Aplicaciones Científicas De Investigación

- Researchers have synthesized N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using a straightforward route . These compounds exhibited antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well.

- While not directly related to this compound, the synthesis of similar fluorinated derivatives has been explored for PET imaging .

Antibacterial Activity

Positron Emission Tomography (PET) Tracers

Selective Enzyme Inhibition

Anti-HIV Activity

Mecanismo De Acción

Quinoline derivatives exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials .

Safety and Hazards

Direcciones Futuras

The future of quinoline derivatives lies in the design and development of new drugs with potential antimicrobial activity . This involves the modification of the structure of existing drug molecules, particularly a basic pharmacologically active structure, by substituting different functional groups that could improve the antimicrobial activity .

Propiedades

IUPAC Name |

[6-fluoro-4-[1-(4-methoxyphenyl)ethylamino]quinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2/c1-16(17-6-9-19(30-2)10-7-17)27-23-20-14-18(25)8-11-22(20)26-15-21(23)24(29)28-12-4-3-5-13-28/h6-11,14-16H,3-5,12-13H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCESZDZLUFFJIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2483810.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2483812.png)

![6-Tert-butyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2483814.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2483822.png)

![Spiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2483823.png)

![Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate](/img/structure/B2483826.png)

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2483829.png)